7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-20-14-4-2-3-12-11-15(22-16(12)14)17(19)18-7-10-23-13-5-8-21-9-6-13/h2-4,11,13H,5-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCYGSAJTLGDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the Sulfanyl-Ethyl Group: This can be done through nucleophilic substitution reactions where the sulfanyl group is introduced using thiol reagents.
Formation of the Carboxamide Group: This step involves amidation reactions using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its sulfanyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The benzofuran core may also interact with cellular receptors or enzymes, affecting various biological processes.
Comparison with Similar Compounds
Key Structural Features
- Benzofuran Core : Common to all analogs, providing a planar aromatic system for π-π interactions.
- Substituent Diversity : The nature of the carboxamide substituent critically determines bioactivity and physicochemical properties.
Table 1: Comparison of Structural Analogs
*Calculated based on molecular formula.
Bioactivity and Mechanism
- Antioxidant Activity: Analogs with electron-donating groups (e.g., 7-methoxy) and polar substituents (e.g., 4-Cl-phenyl) show potent radical scavenging in DPPH assays, with EC₅₀ values as low as 10 μM .
- Enzyme Inhibition : C8’s sulfamoyl group enables hydrogen bonding with HDAC active sites, while the target compound’s thioether may reduce polarity, possibly altering binding kinetics .
- Receptor Agonism : The bicyclic amine substituent in α7 nicotinic agonists facilitates receptor binding via hydrophobic and cation-π interactions . The target compound’s tetrahydropyran-thioether motif lacks such a basic center, suggesting divergent pharmacological targets.
Biological Activity
7-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including neuroprotective, antioxidant, and antiproliferative effects. This article reviews the current understanding of its biological activity based on diverse research findings.
- Chemical Formula : C17H21NO4S
- Molecular Weight : 345.42 g/mol
- CAS Number : 1798511-37-1
Biological Activity Overview
The biological activities of this compound include:
-
Neuroprotective Effects
- A study evaluated the neuroprotective and antioxidant properties of various benzofuran derivatives, including this compound. It was found that certain derivatives exhibited significant protection against NMDA-induced excitotoxicity in rat cortical neuronal cells at concentrations as low as 100 μM .
- Among the tested compounds, those with specific substitutions (e.g., methyl and hydroxyl groups) showed enhanced neuroprotective activity comparable to established NMDA antagonists like memantine .
- Antioxidant Activity
-
Antiproliferative Activity
- In vitro studies have shown that certain benzofuran derivatives exhibit concentration-dependent antiproliferative effects on various tumor cell lines. Notably, compounds with specific structural modifications were found to induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .
Neuroprotective Study
A notable study synthesized a series of benzofuran derivatives and assessed their neuroprotective effects using cultured rat cortical neurons. The findings indicated that:
- Compounds with a methyl substitution at the R2 position exhibited the most potent neuroprotective effects against NMDA-induced damage.
- The structure-activity relationship suggested that specific substitutions significantly influence biological activity, highlighting the importance of chemical modifications in drug design .
Antiproliferative Effects
Another investigation focused on the antiproliferative properties of benzofuran derivatives against human cancer cell lines:
- The study revealed that certain compounds selectively inhibited the growth of SK-BR-3 and SW620 cell lines, with mechanisms involving apoptosis and alternative cell death pathways.
- The results emphasized the potential of these compounds in developing new anticancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing 7-methoxy-benzofuran-2-carboxamide derivatives?
The synthesis of benzofuran-2-carboxamide derivatives typically starts with 7-methoxy-1-benzofuran-2-carboxylic acid. A common protocol involves coupling the acid with amines using reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert conditions. For example, derivatives with substituted phenyl or alkyl groups are synthesized by reacting the acid with aryl amines, followed by purification via column chromatography . Modifications to the linker group (e.g., oxan-4-ylsulfanyl-ethyl) require additional steps, such as thioether bond formation using sulfur-containing intermediates.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C7, oxan-4-ylsulfanyl-ethyl linkage).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z).
- Melting Point Analysis : Consistency with literature values (e.g., analogs like 2-(6-methoxy-1-benzofuran-3-yl)acetic acid melt at 123–124°C) .
Advanced Research Questions
Q. What molecular targets and mechanisms are associated with 7-methoxy-benzofuran-2-carboxamide derivatives?
Structural analogs of this compound exhibit activity as α7 nicotinic acetylcholine receptor (nAChR) agonists and histone deacetylase (HDAC) inhibitors :
- α7 nAChR Agonism : Derivatives like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-methoxy-benzofuran-2-carboxamide enhance working and recognition memory in rodent models by modulating cholinergic signaling .
- HDAC Inhibition : Derivatives such as 7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8) bind to HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8) via hydrogen bonding with catalytic residues (HIS140, ASP264) and hydrophobic interactions with adjacent residues (PHE150, GLY301) .
Q. How can researchers address contradictions in potency data across structural analogs?
Discrepancies in IC₅₀ or EC₅₀ values may arise from:
- Substituent Effects : The oxan-4-ylsulfanyl-ethyl group may alter solubility or steric hindrance compared to phenyl or alkyl linkers.
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. neuronal cells) or buffer pH affecting ionization.
- Data Normalization : Use internal controls (e.g., reference agonists like PNU-120596 for α7 nAChR assays) to standardize results .
Q. What in vivo models are appropriate for studying neuroprotective effects?
- Rodent Memory Tests : Morris water maze or novel object recognition tasks to evaluate cognitive enhancement .
- Oxidative Stress Models : Induced by toxins (e.g., scopolamine) to assess antioxidant activity via biomarkers like glutathione (GSH) and malondialdehyde (MDA) .
Experimental Design and Data Analysis
Q. How to optimize docking studies for HDAC inhibition?
- Molecular Dynamics Simulations : Use software like AutoDock Vina to model interactions between the carboxamide group and Zn²⁺ in HDAC active sites.
- Binding Free Energy Calculations : MM-GBSA or MM-PBSA methods to predict affinity.
- Validation : Compare predicted binding poses with crystallographic data (e.g., HDAC1 PDB: 4BKX) .
Q. What strategies mitigate synthetic challenges in scaling up production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
